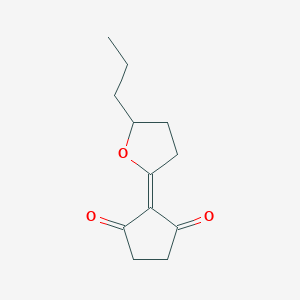
1,3-Cyclopentanedione, 2-(dihydro-5-propyl-2(3H)-furanylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Cyclopentanedione, 2-(dihydro-5-propyl-2(3H)-furanylidene)-, also known as oudenone, is a chemical compound that has been studied for its pharmacodynamic actions. It is characterized by a cyclopentanedione core with a furanylidene substituent. This compound has shown significant biological activity, particularly in the modulation of blood pressure and vasodilation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentanedione, 2-(dihydro-5-propyl-2(3H)-furanylidene)- involves the reaction of cyclopentanedione with a suitable furanylidene precursor under controlled conditions. The process typically requires the use of catalysts and specific reaction temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process would likely include steps such as purification and quality control to ensure the compound meets the required standards for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Cyclopentanedione, 2-(dihydro-5-propyl-2(3H)-furanylidene)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can lead to a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
1,3-Cyclopentanedione, 2-(dihydro-5-propyl-2(3H)-furanylidene)- has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of various substituents on chemical reactivity.
Biology: The compound’s biological activity, particularly its effects on blood pressure and vasodilation, makes it a valuable tool for studying cardiovascular physiology.
Medicine: Its potential therapeutic effects, such as blood pressure modulation, are of interest for developing new treatments for hypertension and related conditions.
Mecanismo De Acción
The mechanism of action of 1,3-Cyclopentanedione, 2-(dihydro-5-propyl-2(3H)-furanylidene)- involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Cyclopentanedione, 2-(dihydro-5-methyl-2(3H)-furanylidene)
- 1,3-Cyclopentanedione, 2-(dihydro-5-ethyl-2(3H)-furanylidene)
Uniqueness
1,3-Cyclopentanedione, 2-(dihydro-5-propyl-2(3H)-furanylidene)- is unique due to its specific substituent, which imparts distinct biological and chemical properties. Compared to its analogs, this compound has shown more pronounced effects on blood pressure modulation and vasodilation, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
36129-37-0 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
2-(5-propyloxolan-2-ylidene)cyclopentane-1,3-dione |
InChI |
InChI=1S/C12H16O3/c1-2-3-8-4-7-11(15-8)12-9(13)5-6-10(12)14/h8H,2-7H2,1H3 |
Clave InChI |
AFHDYMGMZUYZQT-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(=C2C(=O)CCC2=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


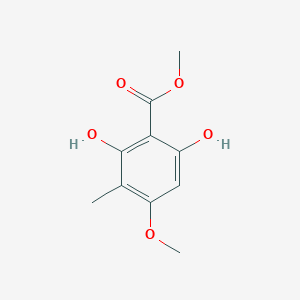

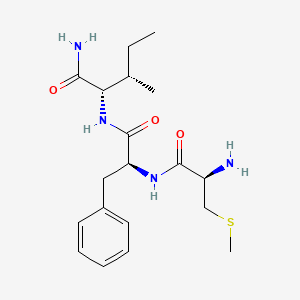
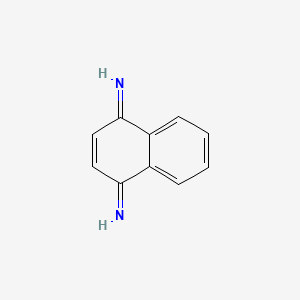
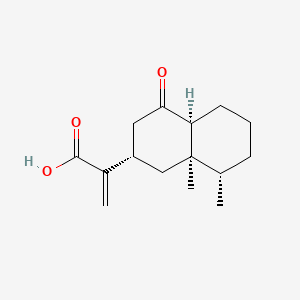
![[(Propane-2-sulfinyl)methyl]benzene](/img/structure/B14676895.png)

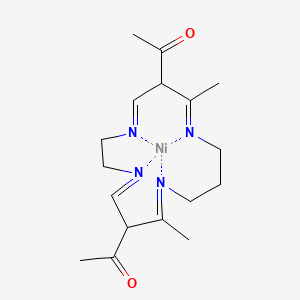
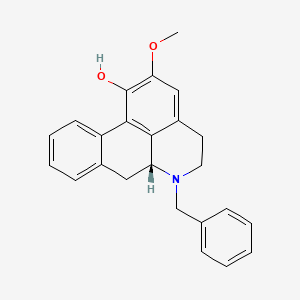
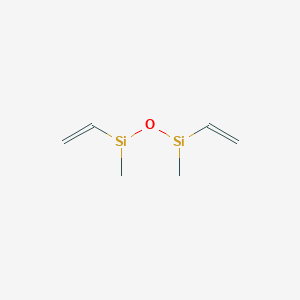
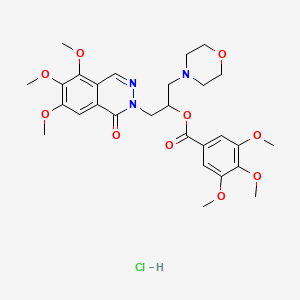

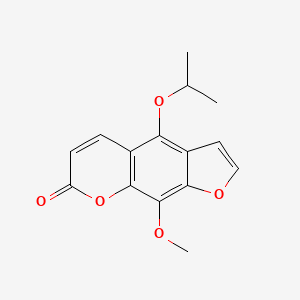
![(11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline](/img/structure/B14676940.png)
